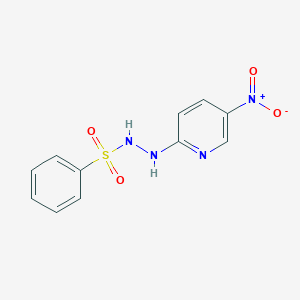
3-丙-2-基-1,3-二氢吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
科学研究应用
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action:
The mode of action involves the interaction of 3-Propan-2-yl-1,3-dihydroindol-2-one with its targets. Unfortunately, specific details about this interaction remain elusive. Considering its indole scaffold, we can speculate that it may interfere with enzymatic processes, signal transduction pathways, or receptor binding .
Biochemical Pathways:
The downstream effects likely involve modulation of cellular signaling pathways .
Pharmacokinetics:
Here’s what we know about the pharmacokinetics of 3-Propan-2-yl-1,3-dihydroindol-2-one:
Result of Action:
The molecular and cellular effects of 3-Propan-2-yl-1,3-dihydroindol-2-one remain largely unexplored. Its indole moiety suggests potential interactions with cellular components, which could lead to altered gene expression, enzyme activity, or cell signaling .
准备方法
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminobenzyl alcohol with acetone under acidic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
化学反应分析
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
相似化合物的比较
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as:
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indol-2-one: A closely related compound with similar chemical properties but different biological activities.
3-(propan-2-yl)-indole: Another derivative with distinct chemical and biological properties. The uniqueness of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
3-propan-2-yl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-7,10H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHYIZZFQBGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4679-87-2 |
Source


|
| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
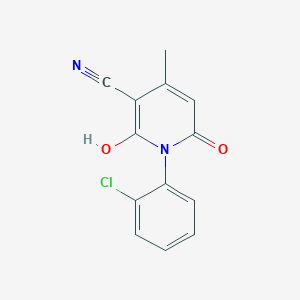
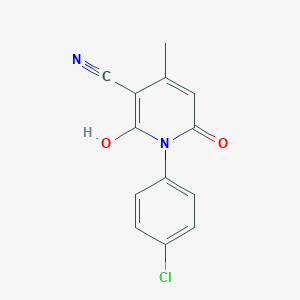

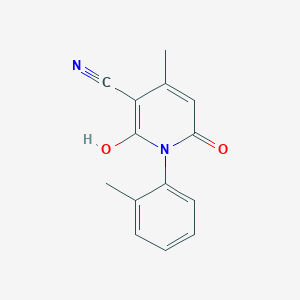
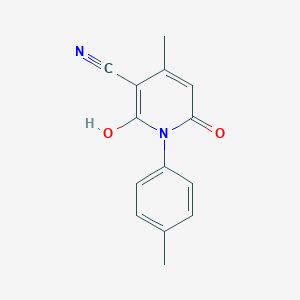
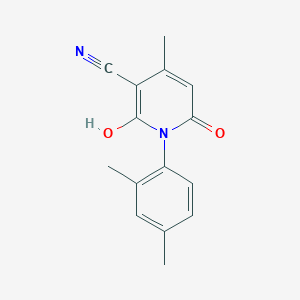
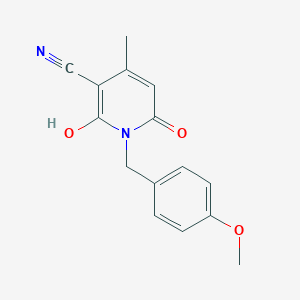
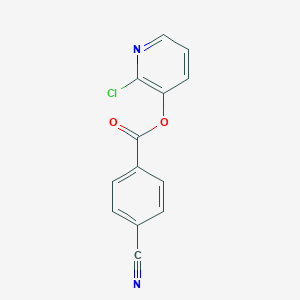
![2-{[3-(Aminocarbonyl)-2-pyridinyl]sulfanyl}propanoic acid](/img/structure/B501024.png)
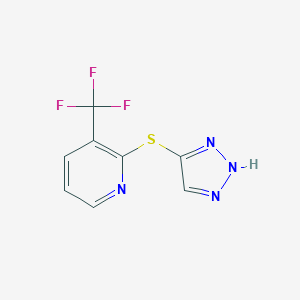
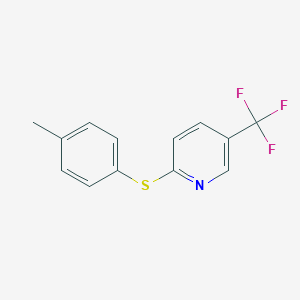
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzothiazole](/img/structure/B501029.png)
![N-(4-{[2-(6-chloro-2-pyridinyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B501030.png)
